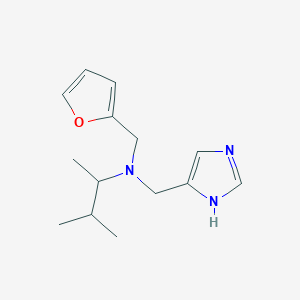
(1,2-dimethylpropyl)(2-furylmethyl)(1H-imidazol-4-ylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-dimethylpropyl)(2-furylmethyl)(1H-imidazol-4-ylmethyl)amine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the imidazole family and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (1,2-dimethylpropyl)(2-furylmethyl)(1H-imidazol-4-ylmethyl)amine is not well understood. However, it has been suggested that this compound may act as a modulator of several signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
(1,2-dimethylpropyl)(2-furylmethyl)(1H-imidazol-4-ylmethyl)amine has been found to have a wide range of biochemical and physiological effects. Some of these effects include the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the regulation of neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (1,2-dimethylpropyl)(2-furylmethyl)(1H-imidazol-4-ylmethyl)amine in lab experiments is its potential as a therapeutic agent. However, one of the limitations of this compound is that its mechanism of action is not well understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for the study of (1,2-dimethylpropyl)(2-furylmethyl)(1H-imidazol-4-ylmethyl)amine. Some of these directions include the investigation of its potential as a therapeutic agent for different types of cancer, the elucidation of its mechanism of action, and the development of more efficient synthesis methods for this compound. Additionally, the use of (1,2-dimethylpropyl)(2-furylmethyl)(1H-imidazol-4-ylmethyl)amine in combination with other therapeutic agents may also be an area of future research.
Métodos De Síntesis
The synthesis of (1,2-dimethylpropyl)(2-furylmethyl)(1H-imidazol-4-ylmethyl)amine involves a series of chemical reactions. The starting material for the synthesis is 2-furylacetonitrile, which is reacted with 1,2-dibromo-2-methylpropane to form the corresponding 1,2-dimethylpropyl 2-furylacetonitrile. This intermediate is then reacted with sodium azide and copper (I) iodide to form the corresponding 1H-imidazole-4-carbonitrile. Finally, the 1H-imidazole-4-carbonitrile is reduced with lithium aluminum hydride to form (1,2-dimethylpropyl)(2-furylmethyl)(1H-imidazol-4-ylmethyl)amine.
Aplicaciones Científicas De Investigación
(1,2-dimethylpropyl)(2-furylmethyl)(1H-imidazol-4-ylmethyl)amine has been the subject of several scientific research studies due to its potential as a therapeutic agent. Some of the areas where this compound has been studied include cancer research, neuroscience, and cardiovascular research.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N-(1H-imidazol-5-ylmethyl)-3-methylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11(2)12(3)17(8-13-7-15-10-16-13)9-14-5-4-6-18-14/h4-7,10-12H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGNGGJBCRQLLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N(CC1=CC=CO1)CC2=CN=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5905845.png)


![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}propan-1-amine](/img/structure/B5905865.png)
![N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5905870.png)
![N-[2-({[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}amino)ethyl]methanesulfonamide](/img/structure/B5905878.png)
![N-ethyl-N-(4-hydroxybutyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5905882.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(3-furylmethyl)-2-methylpropan-1-amine](/img/structure/B5905893.png)
![4-(acetylamino)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5905901.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5905909.png)
![4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-cyclooctyl-4-oxobutanamide](/img/structure/B5905912.png)
![2-[(2-chlorobenzyl)thio]-N-[(5-methylpyrazin-2-yl)methyl]acetamide](/img/structure/B5905920.png)

![N-ethyl-N-[2-(2-fluorophenoxy)ethyl]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5905948.png)